N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives
Properties
Molecular Formula |
C25H24N6O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N6O3S/c1-34-22-14-8-6-12-20(22)26-16-23-28-30-25(31(23)19-10-3-2-4-11-19)35-17-24(33)29-27-15-18-9-5-7-13-21(18)32/h2-15,26,32H,16-17H2,1H3,(H,29,33)/b27-15+ |
InChI Key |
YTHAZEQQAJCLGV-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the phenyl and methoxyaniline groups: These groups can be introduced through substitution reactions.
Condensation with 2-hydroxybenzaldehyde: This step involves the formation of a Schiff base, resulting in the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with varying substituents. Examples include:
1,2,4-Triazole: A simple triazole compound with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
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